molecular formula C12H16N2O2 B066553 Benzyl 3-aminopyrrolidine-1-carboxylate CAS No. 185057-50-5

Benzyl 3-aminopyrrolidine-1-carboxylate

Cat. No. B066553
CAS RN: 185057-50-5
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-aminopyrrolidine-1-carboxylate (BAPC) is a cyclic organic compound with a pyrrolidine ring and a carboxyl group. It is a colorless solid that is soluble in organic solvents and is used in organic synthesis. BAPC is a versatile building block for organic synthesis, and it has been used in the synthesis of a variety of compounds, including heterocycles, amines, and amides. BAPC is also used as a pharmaceutical intermediate, and it has been investigated for its potential applications in medicinal chemistry.

Scientific Research Applications

Organic Intermediate

“Benzyl 3-aminopyrrolidine-1-carboxylate” is an important organic intermediate . Organic intermediates are compounds which are formed in different stages of synthesis in the pharmaceutical industry. They are used in the production of active pharmaceutical ingredients (APIs), which are the substances in drugs that have medicinal effects.

Agrochemical Applications

This compound can be used in the agrochemical field . Agrochemicals include pesticides, herbicides, and fertilizers. These chemicals help in crop protection to ultimately improve the yield and quality of crops.

Pharmaceutical Applications

“Benzyl 3-aminopyrrolidine-1-carboxylate” can also be used in the pharmaceutical field . It could be used in the synthesis of various drugs. However, the specific drugs or class of drugs it contributes to is not mentioned in the available resources.

Dyestuff Field

Another application of “Benzyl 3-aminopyrrolidine-1-carboxylate” is in the dyestuff field . It could be used in the synthesis of dyes or pigments. These dyes could be used in various industries like textiles, plastics, food, and others.

Research and Development

Given its chemical properties, “Benzyl 3-aminopyrrolidine-1-carboxylate” could be used in research and development in the field of organic chemistry . It could be used to study reaction mechanisms, develop new synthetic methods, or synthesize new compounds.

properties

IUPAC Name

benzyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939924
Record name Benzyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminopyrrolidine-1-carboxylate

CAS RN

185057-50-5
Record name Phenylmethyl 3-amino-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185057-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185057-50-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester in 40 ml dichloromethane were added 13 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-aminopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-aminopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-aminopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-aminopyrrolidine-1-carboxylate
Reactant of Route 5
Benzyl 3-aminopyrrolidine-1-carboxylate
Reactant of Route 6
Benzyl 3-aminopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.